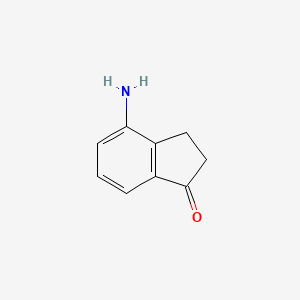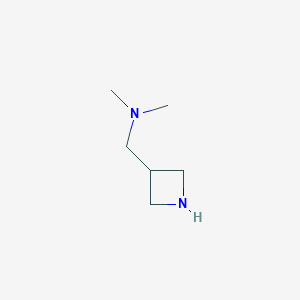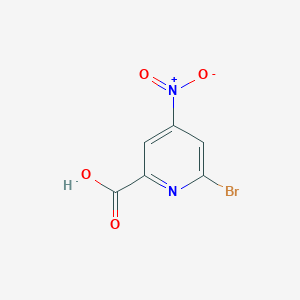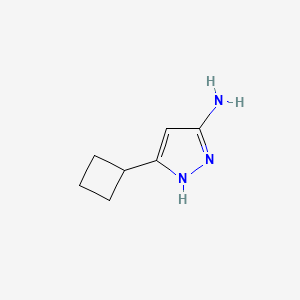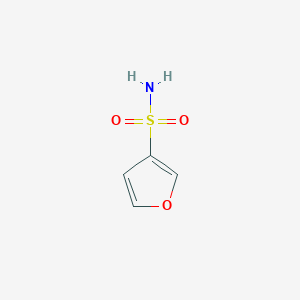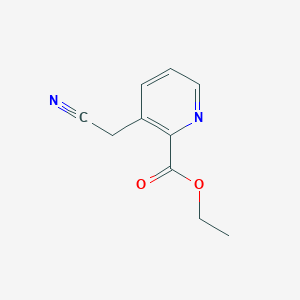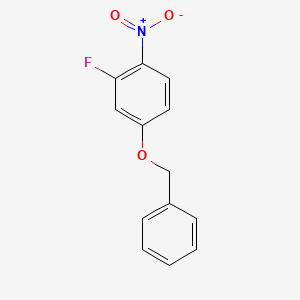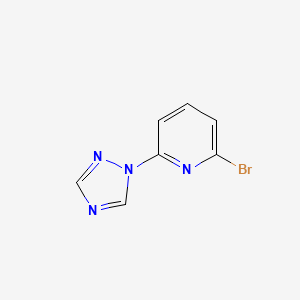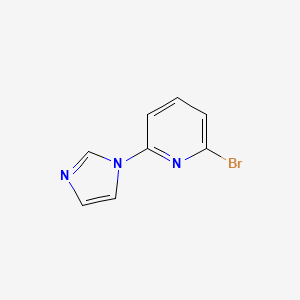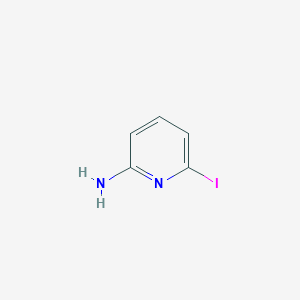
6-Iodopyridin-2-amine
Overview
Description
6-Iodopyridin-2-amine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where an iodine atom is substituted at the sixth position and an amino group at the second position. This compound is a white to light yellow solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Mechanism of Action
Target of Action
6-Iodopyridin-2-amine is a pyridine derivative that is used as an intermediate in organic synthesis Pyridine derivatives are known to interact with a wide range of receptor targets and exhibit multifaceted pharmacological effects .
Mode of Action
It is known to participate in various organic reactions, such as substitution reactions and coupling reactions, to synthesize other compounds . The iodine atom in the compound can be replaced by other functional groups, allowing it to serve as a versatile building block in the synthesis of complex molecules.
Biochemical Pathways
It’s worth noting that pyridine derivatives are often involved in a wide range of biochemical processes due to their ability to interact with various receptor targets .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
As a versatile intermediate in organic synthesis, it contributes to the formation of various complex molecules with potential biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2–8 °C to maintain its stability . Furthermore, its reactivity can be affected by the presence of catalysts and the pH of the environment .
Biochemical Analysis
Biochemical Properties
6-Iodopyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. The iodine atom in this compound enhances its reactivity, making it a valuable intermediate in the synthesis of multifunctional pyridine derivatives. The compound’s interactions with enzymes such as cytochrome P450 and other oxidases are crucial for its role in biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular functions. For instance, it can affect the JAK/STAT and MAPK pathways, which are involved in inflammation, diabetes, and cancer . Additionally, this compound can alter gene expression patterns, impacting the production of proteins essential for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s iodine atom allows it to form strong interactions with various enzymes, leading to either inhibition or activation of their catalytic activities. For example, this compound can inhibit the activity of certain oxidases, thereby modulating the levels of reactive oxygen species within cells . These interactions ultimately result in changes in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular metabolism and gene expression, which can have lasting effects on cell function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate cellular functions without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to induce toxic effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and its ability to modulate cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodopyridin-2-amine typically involves the iodination of pyridin-2-amine. One common method includes the reaction of pyridin-2-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective iodination at the sixth position .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process. Initially, pyridine is converted to pyridin-2-amine, which is then subjected to iodination using iodine and a catalyst. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridin-2-amines.
Coupling Products: Biaryl or alkylated pyridin-2-amines.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amino derivatives with reduced functional groups.
Scientific Research Applications
6-Iodopyridin-2-amine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and as a building block in medicinal chemistry.
Medicine: Research on its derivatives has shown potential in developing pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
- 2-Amino-6-chloropyridine
- 2-Amino-6-bromopyridine
- 2-Amino-6-fluoropyridine
Comparison: 6-Iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution and coupling reactions. This uniqueness makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
6-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGUZZJLGAUOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624286 | |
| Record name | 6-Iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-25-5 | |
| Record name | 6-Iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Iodo-pyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


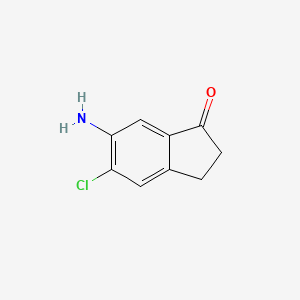
![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)


